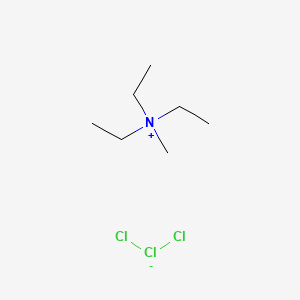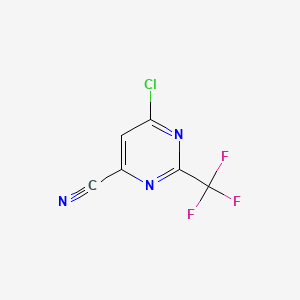![molecular formula C144H144O32 B6288712 2-Carbethoxymethyloxybenzyloxycalix[8]arene CAS No. 193743-57-6](/img/structure/B6288712.png)
2-Carbethoxymethyloxybenzyloxycalix[8]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbethoxymethyloxybenzyloxycalix8arene is a versatile chemical compound belonging to the calixarene family. Calixarenes are macrocyclic compounds known for their unique ability to form host-guest complexes, making them valuable in various scientific applications. The structure of 2-Carbethoxymethyloxybenzyloxycalix8arene consists of eight phenolic units linked by methylene bridges, with carbethoxymethyloxy and benzyloxy substituents enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbethoxymethyloxybenzyloxycalix8arene typically involves a multi-step process:
Formation of the Calixarene Core: The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene core.
Functionalization: The core is then functionalized by introducing carbethoxymethyloxy and benzyloxy groups. This is achieved through nucleophilic substitution reactions using appropriate reagents such as ethyl chloroacetate and benzyl chloride.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure 2-Carbethoxymethyloxybenzyloxycalixarene.
Industrial Production Methods: Industrial production of 2-Carbethoxymethyloxybenzyloxycalix8arene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 2-Carbethoxymethyloxybenzyloxycalix8arene undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted calixarenes.
Scientific Research Applications
2-Carbethoxymethyloxybenzyloxycalix8arene has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a host molecule in supramolecular chemistry.
Biology: Employed in the development of drug delivery systems due to its ability to form host-guest complexes with various drugs.
Medicine: Investigated for its potential in drug discovery and design, particularly in targeting specific biological molecules.
Industry: Utilized in the production of advanced materials, including sensors and separation membranes
Mechanism of Action
The mechanism of action of 2-Carbethoxymethyloxybenzyloxycalix8arene involves its ability to form host-guest complexes. The compound’s unique structure allows it to selectively bind to specific molecules, facilitating targeted delivery or catalysis. The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis.
Comparison with Similar Compounds
- Calix4arene: Smaller macrocyclic structure with four phenolic units.
- Calixarene: Intermediate macrocyclic structure with six phenolic units.
- Calix 8arene: Parent compound without carbethoxymethyloxy and benzyloxy substituents .
Uniqueness: 2-Carbethoxymethyloxybenzyloxycalix8arene stands out due to its enhanced solubility and functionalization potential, making it more versatile in various applications compared to its smaller counterparts .
Properties
IUPAC Name |
ethyl 2-[[50,51,52,53,54,55,56-heptakis(2-ethoxy-2-oxoethoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C144H144O32/c1-9-153-129(145)89-169-137-105-57-107-67-122(162-82-98-43-27-18-28-44-98)69-109(138(107)170-90-130(146)154-10-2)59-111-71-124(164-84-100-47-31-20-32-48-100)73-113(140(111)172-92-132(148)156-12-4)61-115-75-126(166-86-102-51-35-22-36-52-102)77-117(142(115)174-94-134(150)158-14-6)63-119-79-128(168-88-104-55-39-24-40-56-104)80-120(144(119)176-96-136(152)160-16-8)64-118-78-127(167-87-103-53-37-23-38-54-103)76-116(143(118)175-95-135(151)159-15-7)62-114-74-125(165-85-101-49-33-21-34-50-101)72-112(141(114)173-93-133(149)157-13-5)60-110-70-123(163-83-99-45-29-19-30-46-99)68-108(139(110)171-91-131(147)155-11-3)58-106(137)66-121(65-105)161-81-97-41-25-17-26-42-97/h17-56,65-80H,9-16,57-64,81-96H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIDLXURFGKCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=CC(=CC(=C5OCC(=O)OCC)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC3=C(C(=CC(=C3)OCC3=CC=CC=C3)CC3=C(C(=CC(=C3)OCC3=CC=CC=C3)CC1=CC(=C2)OCC1=CC=CC=C1)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C144H144O32 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288643.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6288651.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride](/img/structure/B6288683.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
